![molecular formula C11H16ClNO B1589888 2-amino-5-methoxytetralin HCl CAS No. 3880-88-4](/img/structure/B1589888.png)
2-amino-5-methoxytetralin HCl
Overview
Description
(S)-2-Amino-5-methoxytetralin HCl is a synthetic chemical with the chemical formula C11H14N2O . It is classified as an industrial chemical and does not occur naturally . In the presence of a reducing agent, it undergoes reduction to form 5-methoxy-2-tetralone .
Synthesis Analysis
A method of preparing (S)-2-amino-5-methoxytetralin hydrochloride involves several steps . First, a compound is produced by the addition-elimination reaction of 5-methoxy-2-tetralone and R- (+)-a-phenylethylamine . Then, a compound is produced by the reduction reaction of the first compound with a reducing agent . Finally, a compound hydrochloride is produced by reacting the second compound with a salt-forming agent, then carrying out a reduction reaction with a palladium-carbon catalyst to produce (S)-2-amino-5-methoxytetralin hydrochloride .Molecular Structure Analysis
The molecular formula of (S)-2-Amino-5-methoxytetralin HCl is C11H16ClNO . Its molecular weight is 213.7 g/mol .Chemical Reactions Analysis
In the presence of a reducing agent, (S)-2-Amino-5-methoxytetralin HCl undergoes reduction to form 5-methoxy-2-tetralone .Physical And Chemical Properties Analysis
(S)-2-Amino-5-methoxytetralin HCl is a white solid . It has a melting point of 262-265 °C and a boiling point of 283.85℃ at 101 325 Pa . It is soluble in water, with a solubility of 39.6g/L at 20℃ .Scientific Research Applications
Synthesis of Other Compounds
This compound is used in the synthesis of other complex compounds. For instance, it is used in the preparation of (S)-2-amino-5-methoxytetralin hydrochloride, a process that involves addition-elimination reaction of 5-methoxy-2-tetralone and R- (+)-a-phenylethylamine .
Medical Industrialized Production
The method of preparing (S)-2-amino-5-methoxytetralin hydrochloride can significantly increase the yield of (S)-2-amino-5-methoxytetralin hydrochloride with short synthetic path, low preparation cost and less pollution, which is environmentally friendly and is suitable for medical industrialized production .
Treatment of Parkinson’s Disease
The compound is related to the treatment of Parkinson’s disease (PD), a slowly progressive movement disorder .
Weight Loss Supplements
Researchers have identified four unapproved, DMAA-like stimulants in six over-the-counter weight-loss products currently available online and in stores . “2-aminoisoheptane” is a new disguise for illegal or unapproved synthetic stimulants like DMAA, DMBA, 2-amino-5-methylhexane and 2-amino-6-methylhexane .
Sigma-2 Receptor Agonist
Sigma-2 receptors are overexpressed in several tumors, and this compound represents promising targets for triggering selective pancreatic cancer cells death . The mitochondrial superoxide pathway is a previously unrecognized sigma-2 receptor-activated process .
Safety and Hazards
Future Directions
The method of preparing (S)-2-amino-5-methoxytetralin hydrochloride can significantly increase the yield of (S)-2-amino-5-methoxytetralin hydrochloride with a short synthetic path, low preparation cost, and less pollution . This method is environmentally friendly and suitable for medical industrialized production .
properties
IUPAC Name |
5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11;/h2-4,9H,5-7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLCAQWQPIFKRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC(C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483987 | |
Record name | 2-amino-5-methoxytetralin HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3880-88-4 | |
Record name | 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3880-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-amino-5-methoxytetralin HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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